molecular formula C9H13N3O3S B14817195 N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14817195
M. Wt: 243.29 g/mol
InChI Key: QNSUUOLEQNWLGZ-UHFFFAOYSA-N
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Description

N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(2-amino-5-cyclopropyloxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-7-4-9(10)11-5-8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H3,10,11,12)

InChI Key

QNSUUOLEQNWLGZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the reaction of 2-amino-5-cyclopropoxypyridine with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the cyclopropyl group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a cyclopropyl group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a cyclopropyl group.

Uniqueness

N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

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